N-[(1R,3R,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide hydrochloride
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Overview
Description
N-[(1R,3R,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide hydrochloride is a chemical compound known for its significant applications in medicinal chemistry. It is often used as an impurity in the synthesis of Granisetron hydrochloride, a specific serotonin (5HT3) receptor antagonist used as an antiemetic .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,3R,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide hydrochloride involves several steps. The key starting materials include 1-methyl-1H-indazole-3-carboxylic acid and 9-azabicyclo[3.3.1]nonane. The reaction typically involves the formation of an amide bond between these two components under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-[(1R,3R,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the indazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
N-[(1R,3R,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its interactions with biological molecules.
Medicine: Used in the synthesis of Granisetron hydrochloride, which is employed as an antiemetic.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N-[(1R,3R,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide hydrochloride involves its interaction with serotonin receptors. It acts as an antagonist at the 5HT3 receptor, inhibiting the action of serotonin and thereby preventing nausea and vomiting .
Comparison with Similar Compounds
Similar Compounds
Granisetron hydrochloride: A specific serotonin (5HT3) receptor antagonist used as an antiemetic.
Ondansetron: Another 5HT3 receptor antagonist with similar antiemetic properties.
Palonosetron: A newer 5HT3 receptor antagonist with a longer half-life.
Uniqueness
N-[(1R,3R,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide hydrochloride is unique due to its specific structure, which allows it to act as an impurity in the synthesis of Granisetron hydrochloride. Its unique bicyclic structure provides distinct chemical properties that are not found in other similar compounds .
Properties
IUPAC Name |
N-[(1R,5S)-9-azabicyclo[3.3.1]nonan-3-yl]-1-methylindazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O.ClH/c1-21-15-8-3-2-7-14(15)16(20-21)17(22)19-13-9-11-5-4-6-12(10-13)18-11;/h2-3,7-8,11-13,18H,4-6,9-10H2,1H3,(H,19,22);1H/t11-,12+,13?; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPROKMWVNUWVSC-KOQCZNHOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NC3CC4CCCC(C3)N4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NC3C[C@H]4CCC[C@@H](C3)N4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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